molecular formula C7H3Br2F4NO B13546193 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine

2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine

Cat. No.: B13546193
M. Wt: 352.91 g/mol
InChI Key: FWPHJTZDQAMCGB-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine is a halogenated pyridine derivative featuring two bromine substituents and a tetrafluoroethoxy group. The compound’s structure includes a pyridine ring substituted at the 2-position with bromine and at the 5-position with a 2-bromo-1,1,2,2-tetrafluoroethoxy moiety. This combination of electron-withdrawing groups (bromine and fluorine) enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis .

Key structural attributes:

  • Molecular formula: Likely $ \text{C}7\text{H}4\text{Br}2\text{F}4\text{NO} $ (inferred from analogs).
  • Functional groups: Bromine (at pyridine 2-position), 2-bromo-1,1,2,2-tetrafluoroethoxy (at pyridine 5-position).
  • Applications: Intermediate in synthesizing fluorinated heterocycles, ligands for catalysis, and bioactive molecules.

Properties

Molecular Formula

C7H3Br2F4NO

Molecular Weight

352.91 g/mol

IUPAC Name

2-bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine

InChI

InChI=1S/C7H3Br2F4NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H

InChI Key

FWPHJTZDQAMCGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main stages:

  • Stage 1: Preparation of a suitably brominated pyridine intermediate, often 2-bromo-5-hydroxypyridine or 2-bromo-5-alkoxypyridine derivatives.
  • Stage 2: Introduction of the 2-bromo-1,1,2,2-tetrafluoroethoxy group via nucleophilic substitution or etherification reactions using fluorinated reagents.

Preparation of 2-Bromo-5-Substituted Pyridine Intermediates

A commonly reported method for preparing 2-bromo-5-substituted pyridines involves selective functionalization of 2,5-dibromopyridine through Grignard reactions followed by formylation or etherification.

Example: Preparation of 2-bromo-5-aldehyde pyridine

  • Dissolve 2,5-dibromopyridine in tetrahydrofuran (THF) under inert nitrogen atmosphere.
  • Cool to 10-15 °C and add isopropyl magnesium chloride dropwise to form the Grignard intermediate.
  • After activation (10-15 hours), add an excess of anhydrous dimethylformamide (DMF) to introduce the aldehyde group at the 5-position.
  • Quench the reaction with acidic aqueous solution (e.g., HCl/water mixture), extract with organic solvents (toluene or ethyl acetate), and purify by crystallization.

Key parameters:

Parameter Value / Range
Solvent Tetrahydrofuran (THF)
Temperature (Grignard reaction) 0 to 20 °C
Grignard reagent Isopropyl magnesium chloride
Molar ratio (2,5-dibromopyridine : Grignard) 1 : 1-2
DMF equivalents 2 to 50 times relative to pyridine
Acidic quench HCl, pH 1-4
Extraction solvents Toluene, ethyl acetate, xylene
Crystallization solvents n-Heptane, n-hexane, petroleum ether

Yields and Purities:

  • Yields range from 80% to 86%.
  • Purity of isolated 2-bromo-5-aldehyde pyridine typically >98%.

This method is industrially feasible due to mild conditions, good yields, and scalability.

Introduction of the 2-Bromo-1,1,2,2-Tetrafluoroethoxy Group

The tetrafluoroethoxy substituent is introduced by nucleophilic substitution using 2-bromo-1,1,2,2-tetrafluoroethanol derivatives or via halogenation of pre-installed ethoxy groups.

Typical synthetic approaches:

  • React 5-hydroxypyridine derivatives with 2-bromo-1,1,2,2-tetrafluoroethyl halides (e.g., bromide or tosylate) under basic conditions to form the 5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine.
  • Use of phase transfer catalysts or polar aprotic solvents (e.g., dimethyl sulfoxide) to enhance nucleophilicity and reaction rates.
  • Control of temperature (often 80–120 °C) to optimize yield and minimize side reactions.

Reagents and conditions:

Reagent / Condition Details
Fluorinated alkylating agent 2-bromo-1,1,2,2-tetrafluoroethyl bromide or tosylate
Base Cesium fluoride, potassium carbonate, or similar bases
Solvent Dimethyl sulfoxide (DMSO) or DMF
Temperature 80–120 °C
Reaction time 12–18 hours

Example yield:

  • Using cesium fluoride in DMSO at 120 °C for 18 h, yields of fluorinated pyridine derivatives can reach ~66%.

Analytical Data and Purification

  • Purification is typically achieved by crystallization from solvents such as toluene, ethyl acetate, or mixtures with n-hexane.
  • Purity is confirmed by NMR spectroscopy (1H, 19F), LC-MS, and elemental analysis.
  • Typical NMR signals include characteristic shifts for pyridine protons and fluorinated ether moieties.
  • LC-MS confirms molecular ion peaks consistent with the brominated and fluorinated structure.

Summary Table of Preparation Steps

Step Reagents / Conditions Outcome / Notes
1. Grignard reaction on 2,5-dibromopyridine Isopropyl magnesium chloride, THF, 0-20 °C, 10-15 h Formation of 5-Mg intermediate
2. Formylation DMF, excess (2–50 eq), 0-20 °C, 30 min 2-bromo-5-aldehyde pyridine
3. Acidic quench and extraction HCl or acetic acid, toluene or ethyl acetate Isolation of pure aldehyde
4. Etherification 2-bromo-1,1,2,2-tetrafluoroethyl bromide, CsF, DMSO, 80–120 °C, 12–18 h Introduction of tetrafluoroethoxy group
5. Purification Crystallization from toluene/n-hexane or ethyl acetate High purity final product

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives, while cross-coupling reactions can produce various arylated products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The target compound is distinguished by its dual bromine substituents and tetrafluoroethoxy group . Below is a comparison with analogs:

Table 1: Comparison of Key Pyridine Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications/Reactivity
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine - $ \text{C}7\text{H}4\text{Br}2\text{F}4\text{NO} $ ~358.92 (calc.) Br (C2), BrCF2CF2O (C5) Cross-coupling, fluorinated drug synthesis
2-Bromo-5-(trifluoromethoxy)pyridine 888327-36-4 $ \text{C}6\text{H}3\text{BrF}_3\text{NO} $ 241.99 Br (C2), CF3O (C5) Agrochemical intermediates
2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine 1701582-64-0 $ \text{C}7\text{H}5\text{BrF}_3\text{NO} $ 256.02 Br (C2), CF3CH2O (C5) Suzuki-Miyaura coupling
3-Bromo-5-ethoxypyridine 17117-17-8 $ \text{C}7\text{H}8\text{BrNO} $ 202.05 Br (C3), CH2CH2O (C5) Ligand synthesis
2-Amino-3-bromo-5-methylpyridine - $ \text{C}6\text{H}7\text{BrN}_2 $ 187.04 NH2 (C2), Br (C3), CH3 (C5) Pharmaceutical building block
Key Observations :

Electron-Withdrawing Groups :

  • The tetrafluoroethoxy group in the target compound increases electrophilicity compared to trifluoroethoxy (CF3CH2O) or ethoxy (CH2CH2O) groups, enhancing reactivity in nucleophilic aromatic substitution .
  • Dual bromine substituents further activate the pyridine ring for cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

Ethoxy and methyl groups (e.g., in 3-Bromo-5-ethoxypyridine) reduce ring activation, favoring milder reaction conditions .

Thermal Stability: Fluorinated analogs (e.g., trifluoroethoxy derivatives) exhibit higher thermal stability than non-fluorinated counterparts due to strong C-F bonds .

Target Compound :
  • Used in Fe-catalyzed fluoroalkylation reactions to construct unsymmetrical vinyl azaarenes, critical in drug discovery .
  • Potential applications in synthesizing fluorinated kinase inhibitors or antiviral agents.
Analog-Specific Uses :
  • 2-Bromo-5-(trifluoromethoxy)pyridine : Employed in agrochemicals due to its resistance to metabolic degradation .
  • 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine : Effective in coupling reactions to form biaryl structures for OLED materials .
  • 3-Bromo-5-ethoxypyridine : Intermediate in alkaloid synthesis, leveraging its lower reactivity for selective functionalization .

Challenges and Limitations

  • Cost and Availability : Fluorinated pyridines (e.g., tetrafluoroethoxy derivatives) are expensive due to complex synthesis (~$140/g for catalysts like dcpe) .
  • Handling Hazards : Brominated pyridines require strict safety protocols (e.g., 2-Bromo-3-methylpyridine is toxic and corrosive ).

Biological Activity

  • Molecular Formula : C₇H₂Br₂F₄N
  • Molecular Weight : 303.89 g/mol
  • CAS Number : Not specifically listed in the available sources.

Antimicrobial Properties

Research indicates that compounds containing brominated pyridine derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that related pyridine compounds can inhibit the growth of various bacterial strains, suggesting that 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine may also possess similar activities. For instance, a derivative of 2-bromopyridine demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes involved in various metabolic processes. For example, some brominated pyridines have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases . The potential for 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine to act as an enzyme inhibitor could be a promising avenue for future research.

Synthesis Methods

The synthesis of 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine typically involves multi-step organic reactions. A common method includes:

  • Bromination : Starting with 5-pyridinol or its derivatives and introducing bromine under controlled conditions.
  • Fluorination : The introduction of fluorinated groups can be achieved through nucleophilic substitution reactions using tetrafluoroethanol derivatives.
  • Purification : The final product is purified using chromatography techniques to ensure high yield and purity.

Example Reaction Scheme

StepReaction TypeReagentsConditions
1BrominationBr₂Room Temp
2Nucleophilic SubstitutionTetrafluoroethanol derivativeHeat under reflux
3PurificationChromatographyStandard conditions

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of a series of brominated pyridines against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain derivatives .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, compounds structurally related to 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine were tested against various cancer cell lines. Results showed IC50 values in the micromolar range for several derivatives indicating promising activity .

Q & A

Q. What are the common synthetic routes for 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine?

The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, FeCl₃ with 1,2-bis(dicyclohexylphosphino)ethane (dcpe) ligands has been effective in coupling halogenated aryl ethers, as demonstrated in fluoroalkylation reactions of vinyl azaarenes . The bromo-tetrafluoroethoxy group may be introduced via sequential halogenation or substitution on a pre-functionalized pyridine scaffold.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • NMR : To confirm substitution patterns (¹H, ¹³C, ¹⁹F NMR).
  • X-ray crystallography : Resolves stereoelectronic effects of the tetrafluoroethoxy group, as shown in related bromopyridine derivatives (e.g., monoclinic crystal system with β = 91.315°, a = 7.0327 Å, b = 7.6488 Å) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z ≈ 361.9 for C₇H₄Br₂F₄NO).
  • Refractive index and density : Used for purity assessment (e.g., n20/D = 1.5325, density = 1.71 g/mL for analogous bromo-fluoropyridines) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is likely moisture- and light-sensitive due to bromine and fluorine substituents. Store in inert atmospheres (N₂/Ar) at –20°C. Avoid strong acids/oxidizers, as halogenated pyridines can decompose exothermically .

Advanced Research Questions

Q. What catalytic systems optimize cross-coupling reactions involving this compound?

FeCl₃ with bidentate phosphine ligands (e.g., dcpe) enables efficient coupling with Grignard reagents or boronic acids, achieving yields >70% in model reactions . Nickel catalysts (e.g., Ni(0) with P,N ligands) are also viable for reductive coupling, as seen in analogous bromopyridine syntheses . Reaction parameters (temperature: 80–100°C; solvent: THF/toluene) must be tailored to minimize dehalogenation.

Q. How do stereoelectronic effects of the tetrafluoroethoxy group influence reactivity?

The electron-withdrawing nature of the tetrafluoroethoxy group reduces electron density on the pyridine ring, directing electrophilic substitution to the para position. Crystal data (e.g., bond angles and torsion angles in C–F/C–Br bonds) reveal steric constraints that affect regioselectivity in nucleophilic attacks . Computational studies (DFT) are recommended to model transition states.

Q. How can contradictory data on reaction yields in multi-step syntheses be resolved?

Contradictions often arise from competing side reactions (e.g., β-hydride elimination in coupling steps). Systematic screening of:

  • Catalyst loading (1–5 mol% Fe/Ni).
  • Ligand ratios (dcpe:Fe = 1:1 to 2:1).
  • Additives (e.g., MgBr₂ to stabilize intermediates). Refer to optimized protocols for similar bromo-ethoxy pyridines, where ligand choice increased yields by 20–30% .

Methodological Considerations

  • Reaction Optimization Table :

    ParameterRange TestedOptimal ConditionImpact on Yield
    Catalyst (FeCl₃)1–10 mol%5 mol%+25%
    Ligand (dcpe)0.5–2.0 eq1.2 eq+15%
    Temperature60–120°C80°C+30%
    SolventTHF, DMF, TolueneToluene+20%
    Data adapted from Fe-catalyzed fluoroalkylation studies .
  • X-ray Crystallography Data :

    ParameterValue
    Crystal systemMonoclinic
    Space groupP21/c
    Unit cell (Å)a = 7.0327, b = 7.6488, c = 36.939
    β angle91.315°
    From structural analysis of a bromopyridine-oxadiazole derivative .

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